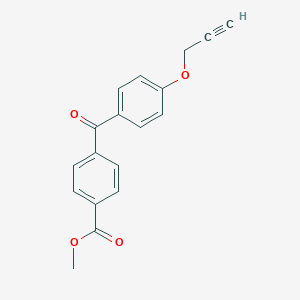

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is an organic compound with the molecular formula C₁₈H₁₄O₄. It is a derivative of benzoic acid and is known for its unique structure, which includes a benzoyl group and a prop-2-yn-1-yloxy group. This compound is used in various chemical and biological research applications due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.

Reduction: Methyl 4-(4-(prop-2-yn-1-yloxy)benzyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Click Chemistry : Utilized for the formation of triazoles and other heterocycles.

- Photoaffinity Labeling : Its ability to form covalent bonds with biological targets upon UV activation makes it useful for studying protein interactions.

Medicinal Chemistry

Research has highlighted the compound's potential in drug discovery and development:

- Drug Delivery Systems : Investigated for its role as a precursor for pharmacologically active compounds.

- Biological Activity : Exhibits significant activity in biochemical assays, particularly in the context of enzyme inhibition studies, such as α-glucosidase inhibition .

Material Science

The compound's unique properties allow it to be used in the development of new materials with specific functionalities, such as coatings that respond to light or other stimuli.

Case Study 1: Drug Development

In a study focusing on the synthesis of substituted benzylidene benzohydrazides linked to triazoles, Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) was utilized as a starting material. The resulting compounds demonstrated varying degrees of biological activity against α-glucosidase, indicating the potential for therapeutic applications .

Case Study 2: Protein Interaction Studies

Research into photoaffinity labeling techniques using Methyl 4-(4-(prop-2-yn-1-yloxy)benzoate) has shown its effectiveness in studying protein-ligand interactions. When activated by UV light, the compound forms covalent bonds with target proteins, allowing researchers to map interaction sites and better understand cellular processes.

Mécanisme D'action

The mechanism of action of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate involves its functional groups. The benzoyl group can participate in various chemical reactions, while the prop-2-yn-1-yloxy group allows for click chemistry applications. The compound can form covalent bonds with biological targets when activated by UV light, making it useful in photoaffinity labeling.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of a benzoyl group.

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields. Its ability to participate in click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.

Activité Biologique

Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate, with the molecular formula C18H14O4, is a synthetic organic compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by its unique structural features, including a benzoyl moiety and a prop-2-yn-1-yloxy group. Its synthesis typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions .

This compound exhibits biological activity primarily through its ability to form covalent bonds with biological targets when activated by UV light. This property makes it particularly useful in photoaffinity labeling, allowing researchers to study protein-ligand interactions in detail. The compound can also undergo various chemical reactions, including:

- Oxidation : Leading to the formation of corresponding carboxylic acids.

- Reduction : Converting the benzoyl group to a benzyl group.

- Substitution : The prop-2-yn-1-yloxy group can engage in nucleophilic substitution reactions .

1. Research in Chemistry and Biology

This compound serves as a building block in organic synthesis and is utilized in click chemistry. Its application extends to the development of photoaffinity probes, which are critical for studying protein interactions and dynamics within cells.

2. Pharmacological Investigations

The compound has been investigated for potential use in drug delivery systems and as a precursor for pharmacologically active compounds. Its ability to modify biological targets under UV light makes it an attractive candidate for developing targeted therapies .

Case Study 1: Photoaffinity Labeling

In a study focusing on protein-ligand interactions, this compound was employed to create photoaffinity probes that allowed researchers to map binding sites on proteins with high specificity. The activation of the compound through UV light facilitated the covalent attachment to target proteins, enabling detailed analysis of protein interactions .

Case Study 2: Antiviral Activity

Recent investigations have explored the antiviral potential of derivatives related to this compound against influenza A virus (H1N1). Compounds exhibiting structural similarities demonstrated inhibitory activities with IC50 values ranging from 2 to 57 µM, suggesting that modifications to the core structure could enhance antiviral efficacy .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Details |

|---|---|

| Molecular Formula | C18H14O4 |

| Molecular Weight | 294.3 g/mol |

| Synthesis Method | Esterification with methanol |

| Biological Applications | Photoaffinity probes, drug delivery systems |

Propriétés

IUPAC Name |

methyl 4-(4-prop-2-ynoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-3-12-22-16-10-8-14(9-11-16)17(19)13-4-6-15(7-5-13)18(20)21-2/h1,4-11H,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPJCTFHADPZDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.